molecular formula C31H34N2O5 B12028974 (4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12028974
M. Wt: 514.6 g/mol
InChI Key: XIAPBBIMXOUBOB-ORIPQNMZSA-N
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Description

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyl, methyl, ethyl, and hydroxy groups

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the benzyl and ethyl substituted benzoyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final pyrrol-2-one structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-METHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-PROPYLOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

These compounds share similar core structures but differ in the substituents attached to the benzyl and ethyl groups, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O5/c1-5-37-25-14-11-23(12-15-25)28-27(30(35)31(36)33(28)18-17-32(3)4)29(34)24-13-16-26(21(2)19-24)38-20-22-9-7-6-8-10-22/h6-16,19,28,34H,5,17-18,20H2,1-4H3/b29-27+

InChI Key

XIAPBBIMXOUBOB-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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